molecular formula C13H8BrClN2 B595187 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile CAS No. 1208820-66-9

6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile

Cat. No.: B595187
CAS No.: 1208820-66-9
M. Wt: 307.575
InChI Key: UYDZMRDEXAFZBN-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile is a chemical compound with the molecular formula C13H8BrClN2 It is a quinoline derivative, characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Bromine and Chlorine: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be done using chlorine gas or thionyl chloride.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using diazomethane or a similar reagent.

    Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloroquinoline: Lacks the cyclopropyl and carbonitrile groups.

    4-Chloro-2-cyclopropylquinoline: Lacks the bromine and carbonitrile groups.

    6-Bromo-2-cyclopropylquinoline: Lacks the chlorine and carbonitrile groups.

Uniqueness

6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile is unique due to the presence of all three substituents (bromine, chlorine, and cyclopropyl) along with the carbonitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-8-3-4-11-9(5-8)12(15)10(6-16)13(17-11)7-1-2-7/h3-5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDZMRDEXAFZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672052
Record name 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208820-66-9
Record name 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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